molecular formula C13H15BrO2 B13089405 Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Cat. No.: B13089405
M. Wt: 283.16 g/mol
InChI Key: LTYCUWIFZFAXAU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate typically involves the reaction of 4-bromophenylacetic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. The acetate group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromophenyl)acetate: Similar structure but lacks the cyclobutyl ring.

    Methyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is unique due to the presence of the bromophenyl group attached to a cyclobutyl ring, which imparts distinct chemical and physical properties. The bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural composition, combining a cyclobutyl ring with a bromophenyl substituent. Its molecular formula is C13H15BrO2C_{13}H_{15}BrO_2, and it exhibits distinct reactivity due to the presence of the bromine atom, which can enhance biological activity through various pathways.

This compound's mechanism of action is primarily attributed to its interaction with specific molecular targets within biological systems. The bromophenyl group is known to modulate enzyme and receptor activities, while the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell survival and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A high-throughput screening study identified it as a candidate against Mycobacterium tuberculosis, demonstrating promising in vitro efficacy .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific pathways associated with cell death. Structure-activity relationship studies have indicated that modifications to the bromophenyl group can enhance its potency against various cancer types .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals insights into how structural modifications influence biological activity:

Compound ModificationBiological ActivityNotes
Bromine SubstitutionIncreased potency against M. tuberculosisEnhances lipophilicity and receptor binding affinity
Cyclobutyl RingEssential for maintaining structural integrityProvides stability in biological systems
Ester GroupFacilitates hydrolysis to active metabolitesCritical for bioavailability

These findings suggest that specific structural elements are crucial for maximizing the compound's therapeutic potential.

Case Studies

  • Tuberculosis Inhibition : A study screened over 100,000 compounds for anti-tubercular activity, identifying this compound as a lead candidate with an IC90 value indicating effective growth inhibition of M. tuberculosis .
  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound induced significant apoptosis in breast and lung cancer cell lines, correlating with increased expression of pro-apoptotic factors .

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate

InChI

InChI=1S/C13H15BrO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3

InChI Key

LTYCUWIFZFAXAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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